N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide likely involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include:
Formation of Benzofuran Ring: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.
Formation of Thiazole Ring: This might involve the condensation of a thioamide with a haloketone.
Coupling Reactions: The benzofuran and thiazole intermediates could be coupled using palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of the methylsulfonyl and benzamide groups might involve sulfonylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of robust catalysts to ensure high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring could be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group, if present, could be reduced to an amine.
Substitution: Halogen atoms on the aromatic rings could be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group.
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: Lacks the methoxy group.
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-benzamide: Lacks both the methylsulfonyl and methoxy groups.
Uniqueness
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which could confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-26-13-7-8-16-12(9-13)10-17(27-16)15-11-28-20(21-15)22-19(23)14-5-3-4-6-18(14)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPOQSHJAQKUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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